Bunaprolast vs. AA-861 – Comparable Human Whole Blood LTB4 Inhibition IC50 After 60-Minute Preincubation
Bunaprolast (U-66,858) exhibits potent inhibition of LTB4 production in human whole blood, with an IC50 of 250±85 nM after 60-minute preincubation with calcium ionophore A23187. The lipoxygenase inhibitor AA-861 demonstrates a similar inhibitory profile in the same assay system [1]. This direct comparison establishes that Bunaprolast matches the potency of AA-861, a well-characterized reference 5-LOX inhibitor, while providing an alternative chemical scaffold for structure-activity relationship studies.
| Evidence Dimension | Inhibition of LTB4 production in human whole blood |
|---|---|
| Target Compound Data | IC50 = 250 ± 85 nM (after 60 min preincubation) |
| Comparator Or Baseline | AA-861: similar activity (qualitative, no discrete IC50 reported in same study) |
| Quantified Difference | Comparable (non-significant difference) |
| Conditions | Human whole blood challenged with calcium ionophore A23187; 60 min preincubation at 37°C |
Why This Matters
Confirms that Bunaprolast achieves the same level of ex vivo LTB4 inhibition as the gold-standard reference inhibitor AA-861, enabling confident use as a positive control or comparative tool in 5-LOX pharmacology assays.
- [1] Summers JA, Bye A, Robinson C. Lipoxygenase inhibitory activity of U-66,858 and its deacetylated metabolite U-68,244 in human whole blood. Agents Actions. 1994 Mar;41(1-2):32-6. doi: 10.1007/BF01986390. PMID: 8079818. View Source
